molecular formula C19H15BrN4O3S2 B2636145 N-(4-bromophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide CAS No. 895102-43-9

N-(4-bromophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide

Katalognummer B2636145
CAS-Nummer: 895102-43-9
Molekulargewicht: 491.38
InChI-Schlüssel: VIAPXLPHIWCMAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C19H15BrN4O3S2 and its molecular weight is 491.38. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)acetamides have been explored for their potential in antitumor applications. A compound with a similar structure, N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide, demonstrated significant anticancer activity against specific cancer cell lines, highlighting the therapeutic potential of this chemical class in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Properties

Compounds structurally related to N-(4-bromophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide have been assessed for their antioxidant capabilities. The synergism of dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with the side chain of carboxamides led to the formation of compounds that exhibited moderate to significant radical scavenging activity, suggesting the relevance of these compounds in the design of new antioxidant agents (Ahmad et al., 2012).

Anti-HIV Activity

The pyrimido[1,2-c][1,3]benzothiazin-6-imine structure, closely related to the query compound, has been explored for its potential against HIV. Modifications in the structure led to derivatives with improved anti-HIV activity, indicating that compounds within this class could be instrumental in the development of new treatments for HIV infection (Mizuhara et al., 2012).

Antimicrobial and Antifungal Properties

Various studies have synthesized and investigated compounds similar to N-(4-bromophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide for their antimicrobial and antifungal properties. These compounds have shown promise in combating various bacterial and fungal strains, suggesting their potential in the development of new antimicrobial agents (Soni & Patel, 2017).

Anti-Inflammatory and Antioxidant Activities

Compounds with the N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide structure, related to the query compound, have been evaluated for their anti-inflammatory and antioxidant activities. These studies have identified specific derivatives with good efficacy, highlighting the therapeutic potential of this class of compounds in managing inflammation and oxidative stress (Koppireddi et al., 2013).

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O3S2/c1-24-15-5-3-2-4-14(15)18-16(29(24,26)27)10-21-19(23-18)28-11-17(25)22-13-8-6-12(20)7-9-13/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAPXLPHIWCMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.